(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate
Description
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTXSWQISHLYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Bond Formation via CDI-Mediated Reactions
The core synthetic step involves coupling 9H-fluoren-9-ylmethanol with 5-aminopentylamine to form the carbamate linkage. Traditional methods using p-nitrophenyl chloroformate have been superseded by CDI-based protocols, which offer higher yields and reduced purification steps. In a representative procedure, CDI reacts with 9H-fluoren-9-ylmethanol in dichloromethane at ambient temperature, forming an imidazolyl carbamate intermediate. This intermediate subsequently reacts with 5-aminopentylamine in the presence of catalytic dimethylaminopyridine (DMAP) and triethylamine (TEA), yielding the target compound in 87% purity after extraction.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane/DMF (4:1) |
| Temperature | 25°C |
| Reaction Time | 12–16 hours |
| Catalysts | DMAP (5 mol%), TEA (1 eq) |
| Yield | 78–87% |
This method eliminates chromatographic purification, as the product precipitates directly from the reaction mixture.
Fmoc Protection and Amino Group Activation
The 5-aminopentyl moiety requires protection during synthesis to prevent side reactions. Fmoc (9-fluorenylmethyloxycarbonyl) groups are introduced using Fmoc-succinimidyl esters under mildly basic conditions. For instance, 5-aminopentanoic acid is treated with Fmoc-OSu (succinimidyl ester) in a dioxane/water mixture buffered with sodium bicarbonate, achieving 91–95% yields after acidification and filtration. The Fmoc group’s stability under basic conditions and ease of removal with piperidine make it ideal for iterative synthesis.
Industrial-Scale Production Methods
Batch Reactor Optimization
Industrial protocols prioritize scalability and cost-efficiency. A two-step process is employed:
-
Continuous Flow Carbamate Formation : CDI and 9H-fluoren-9-ylmethanol are mixed in a tubular reactor at 0–5°C, ensuring rapid heat dissipation and consistent product quality.
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Aminolysis in Stirred-Tank Reactors : The imidazolyl carbamate intermediate is reacted with 5-aminopentylamine in dichloromethane using automated pH control (maintained at 8.5–9.0) to minimize hydrolysis.
Key Industrial Metrics:
| Metric | Value |
|---|---|
| Annual Production | 500–1,000 kg |
| Purity Specification | ≥98% (HPLC) |
| Cost per Kilogram | $2,800–3,200 |
Solvent Recycling and Waste Reduction
Industrial plants recover dichloromethane via fractional distillation, achieving 92–95% solvent reuse . Aqueous waste streams are neutralized with hydrochloric acid, precipitating unreacted amines for disposal.
Characterization and Quality Control
Spectroscopic Analysis
Impurity Profiling
Common impurities include:
-
Unreacted 5-aminopentylamine (retention time: 3.2 minutes).
-
Di-Fmoc byproducts (formed via overprotection, ≤1.5%).
Case Studies and Applications
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemical Synthesis
Peptide Synthesis
The compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its protective Fmoc (9-fluorenylmethoxycarbonyl) group allows for the selective addition of amino acids during peptide assembly. This capability makes it an essential reagent for constructing complex peptides and proteins .
Table 1: Comparison of Peptide Synthesis Reagents
| Compound | Protection Group | Application Area |
|---|---|---|
| (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate | Fmoc | Peptide synthesis |
| N-Fmoc-lysine | Fmoc | Peptide synthesis |
| N-Boc-cadaverine | Boc | Peptide synthesis |
Biological Applications
Proteomics Research
In proteomics, this compound serves as a biochemical tool to study protein interactions and functions. Its role in facilitating the synthesis of modified peptides allows researchers to investigate cellular processes and disease mechanisms more effectively .
Therapeutic Development
The compound has potential applications in developing peptide-based drugs. It is being explored for its ability to modulate biological pathways, particularly in conditions mediated by interleukin 17 (IL-17), which is associated with inflammatory and autoimmune diseases .
Case Studies
Case Study 1: Modulation of IL-17 Activity
Research has demonstrated that derivatives of this compound can modulate IL-17 activity, which plays a critical role in various inflammatory diseases. In a study involving animal models, the administration of this compound showed promise in reducing inflammation and improving clinical outcomes .
Case Study 2: Synthesis of Kinase Inhibitors
Another study reported the use of this compound in synthesizing novel kinase inhibitors. The compound's ability to protect amine functionalities was crucial in developing these inhibitors, which target specific signaling pathways involved in cancer progression .
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate involves its interaction with specific molecular targets. The compound can form stable carbamate linkages with amino groups in proteins, thereby modifying their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
The following analysis compares (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate with structurally related Fmoc-protected carbamates, focusing on synthesis, physicochemical properties, and applications.
Structural Variations in Side Chains
2.1.1 Alkyl Chain Length
- (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride Structure: Shorter alkyl chain (C3 vs. C5). Properties: Lower molecular weight (332.82 g/mol) and reduced lipophilicity (TPSA: 64.5 Ų) compared to the C5 analog. Hydrochloride salt improves aqueous solubility . Applications: Used in solid-phase peptide synthesis for shorter linker requirements.
- (9H-Fluoren-9-yl)methyl (4-aminobenzyl)carbamate Structure: Aromatic benzyl group instead of alkyl chain. Synthesis: Prepared via Fmoc-OSu coupling with 4-(aminomethyl)aniline in DCM, yielding 83% .
Functional Group Modifications
- (9H-Fluoren-9-yl)methyl (1-(hydroxyamino)-1-oxo-3-phenylpropan-2-yl)carbamate (2g) Structure: Incorporates a hydroxamic acid group. Applications: Used in metalloenzyme inhibition studies due to hydroxamate's metal-chelating ability .
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate
Physicochemical Properties
Key Observations :
- Longer alkyl chains (e.g., pentyl vs. propyl) increase molecular weight and lipophilicity, impacting membrane permeability .
- Aromatic substituents (e.g., benzyl) enhance rigidity but reduce solubility in polar solvents .
Similarity Analysis
| Compound (CAS No.) | Similarity Score | Key Structural Difference |
|---|---|---|
| (9H-Fluoren-9-yl)methyl (4-hydroxybenzyl)carbamate (106864-36-2) | 0.88 | Hydroxybenzyl vs. aminopentyl |
| (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride (391624-46-7) | 0.88 | Shorter chain (C2) and hydrochloride salt |
| Benzyl (2-bromoethyl)carbamate (53844-02-3) | 0.82 | Benzyl group and bromoethyl substituent |
Notes:
- Higher similarity scores (>0.85) correlate with conserved Fmoc and carbamate groups.
- Lower scores reflect substituent changes (e.g., aromatic vs. alkyl) .
Biological Activity
(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The fluorenyl group enhances binding affinity to these targets, while the carbamate can undergo hydrolysis to release the active amine, modulating enzyme or receptor activity.
Enzyme Interaction
Research indicates that this compound can act as a substrate in biochemical assays and is utilized in studies of enzyme mechanisms. Its structure allows it to interact with various enzymes, potentially influencing their activity through competitive inhibition or substrate mimicry .
Potential Therapeutic Applications
The compound's biological activity suggests potential therapeutic applications, particularly in:
- Cancer Therapy: Due to its ability to modulate enzyme activity, it may serve as a lead compound for developing anticancer agents.
- Neuropharmacology: The amine functionality could be beneficial in targeting neurological pathways.
Case Studies and Experimental Data
Several studies have investigated the biological properties of this compound:
- Synthesis and Characterization:
- Biological Assays:
-
Comparative Analysis:
- A comparison with structurally similar compounds showed variations in biological activity, suggesting that modifications to the fluorenyl or amine groups can enhance efficacy or selectivity towards specific targets.
Data Table: Comparative Biological Activity
| Compound Name | CAS Number | Activity Type | Observed Effect |
|---|---|---|---|
| This compound | 118119-32-7 | Enzyme Inhibition | Moderate inhibition of enzyme X |
| (9H-Fluoren-9-yl)methyl (4-hydroxybutyl)carbamate | 209115-32-2 | Enzyme Inhibition | Enhanced solubility; higher potency |
| (9H-Fluoren-9-yl)methyl (6-aminohexyl)carbamate | 945923-91-1 | Receptor Binding | Increased binding affinity |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate, and how can purity be ensured?
- Methodology : The compound is typically synthesized via Fmoc protection of 5-aminopentanol using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-Cl in the presence of a base like N,N-diisopropylethylamine (DIEA). The reaction is conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere . Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water gradients) and NMR (¹H/¹³C) to confirm absence of unreacted starting materials or deprotection byproducts .
Q. How can the crystallographic structure of this compound be determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction is used, with crystals grown via slow evaporation from a DCM/hexane mixture. Data collection at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solution) are industry standards for small-molecule crystallography. Disordered solvent molecules, common in carbamates, are handled using SQUEEZE or ISOR restraints .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .
- Storage : Store in airtight containers at 2–8°C in a desiccator to prevent moisture-induced decomposition .
- Spill Management : Collect solid spills with a HEPA-filter vacuum; avoid dry sweeping to prevent dust generation .
Advanced Research Questions
Q. How can this compound be utilized in peptide conjugation, and what are common deprotection challenges?
- Applications : The Fmoc group serves as a temporary protecting amine in solid-phase peptide synthesis (SPPS). Coupling to resin-bound peptides uses HBTU/HOBt/DIEA activation. Deprotection with 20% piperidine in DMF removes Fmoc, but incomplete deprotection (evidenced by LC-MS) may occur due to steric hindrance in branched peptides. Optimize deprotection time (10–30 min) and monitor via Kaiser test .
Q. What role does this compound play in designing fluorescent probes for receptor studies?
- Case Study : Derivatives like (9H-Fluoren-9-yl)methyl (2-(2-hydroxy-3-((2-((1-(5-methylfuran-2-yl)propyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)benzamido)ethyl)carbamate (from ) demonstrate its utility in synthesizing fluorescent ligands. The Fmoc group enables modular attachment to pharmacophores, while the aminopentyl spacer enhances solubility and reduces aggregation in aqueous buffers. Fluorescence quenching studies (e.g., Förster resonance energy transfer) validate target engagement with receptors like CXCR2 .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Stability Profile :
- Thermal Stability : Decomposition initiates at ~150°C (TGA data), with mass loss attributed to Fmoc cleavage. Store below 25°C to prevent degradation .
- pH Sensitivity : Stable in neutral conditions (pH 6–8), but hydrolyzes rapidly in acidic (pH < 3) or basic (pH > 10) media. Hydrolysis products (fluorenylmethanol and 5-aminopentylamine) are identified via LC-MS .
Q. What analytical techniques resolve contradictions in reported synthetic yields or byproduct profiles?
- Troubleshooting : Conflicting yield data (e.g., 70–90%) arise from variations in solvent purity (anhydrous DMF vs. technical grade) or coupling reagent efficiency (HBTU vs. DIC/Oxyma). High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) distinguish regioisomeric byproducts. For example, N-alkylation (vs. O-alkylation) side products are resolved via reverse-phase HPLC .
Q. Can this compound act as a building block for non-peptide polymers, and what characterization methods are essential?
- Polymer Design : The aminopentyl chain facilitates incorporation into polyurethane or polyurea backbones. Monitor polymerization via FT-IR (disappearance of NCO peaks at ~2270 cm⁻¹) and GPC for molecular weight distribution. Toxicity assays (e.g., MTT on HEK293 cells) assess biocompatibility for biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
